molecular formula C8H3F3N4 B2893871 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile CAS No. 2151834-44-3

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile

Cat. No.: B2893871
CAS No.: 2151834-44-3
M. Wt: 212.135
InChI Key: IVRINHTUARGQER-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile is a chemical compound with the molecular formula C8H3F3N4 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrimidine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrimidine from readily available starting materials . The

Scientific Research Applications

Synthetic Methodologies and Photophysical Studies

One area of research focuses on the synthesis of novel fluorophores based on the imidazo[1,5-a]pyrimidine skeleton. For instance, Fedotov et al. (2022) detailed the synthesis of 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles through Povarov (aza-Diels–Alder) and oxidation reactions. These compounds exhibit positive emission solvatochromism and Aggregation-Induced Emission (AIE), demonstrating their potential in photophysical applications (Fedotov et al., 2022).

Antimicrobial Activities

The antimicrobial potential of imidazo[1,5-a]pyrimidine derivatives has been explored. Prasoona et al. (2020) synthesized novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidines, which displayed potent antimicrobial activity, suggesting these compounds as promising antimicrobial agents (Prasoona et al., 2020).

Antiviral and Enzyme Inhibition Studies

Some studies have also looked into the antiviral potential and enzyme inhibition capabilities of these compounds. For example, Kifli et al. (2004) described the synthesis and antiviral evaluation of novel imidazo[1,2-c]pyrimidine base-modified nucleosides, although they found limited antiviral activity in their series, highlighting the challenges in achieving effective substrate recognition by viral and cellular kinases (Kifli et al., 2004).

Synthesis and Chemical Reactivity

Another aspect of research involves exploring the chemical reactivity and synthetic applications of imidazo[1,5-a]pyrimidine derivatives. Mirallai and Koutentis (2015) developed methods for converting 4-anilinoquinazoline- and 3-aryl-4-imino-3,4-dihydro-quinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles, providing new routes for synthesizing these complex structures (Mirallai & Koutentis, 2015).

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N4/c9-8(10,11)7-14-5(4-12)6-13-2-1-3-15(6)7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRINHTUARGQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(F)(F)F)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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